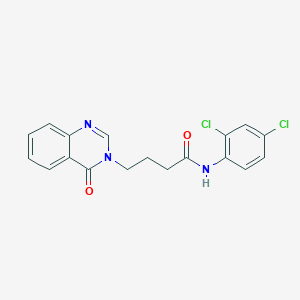![molecular formula C22H25N3OS B7535879 2-(1-methylindol-3-yl)-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B7535879.png)
2-(1-methylindol-3-yl)-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-methylindol-3-yl)-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide, also known as MIPT, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. MIPT is a synthetic compound that was first synthesized in the 1980s and has since been studied for its various properties and potential uses.
作用机制
The mechanism of action of 2-(1-methylindol-3-yl)-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2A receptor, as well as other receptors in the brain. This results in the modulation of various neurotransmitters and signaling pathways, which can have a range of effects on the body.
Biochemical and Physiological Effects:
2-(1-methylindol-3-yl)-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide has been shown to have a range of biochemical and physiological effects, depending on the dose and route of administration. It has been shown to increase the release of certain neurotransmitters, including dopamine, serotonin, and norepinephrine, which can result in altered mood, perception, and cognition. 2-(1-methylindol-3-yl)-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide has also been shown to have anti-inflammatory and anti-tumor properties, which may be due to its ability to modulate various signaling pathways in the body.
实验室实验的优点和局限性
2-(1-methylindol-3-yl)-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide has several advantages as a research tool, including its high affinity for certain receptors in the brain, its ability to modulate neurotransmitters and signaling pathways, and its potential use in the treatment of various neurological disorders and cancer. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects, as well as the need for careful dosing and administration to avoid toxicity.
未来方向
There are several future directions for research on 2-(1-methylindol-3-yl)-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide, including further studies on its mechanism of action and potential uses in the treatment of various neurological disorders and cancer. Additionally, research could focus on developing more efficient synthesis methods for 2-(1-methylindol-3-yl)-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide, as well as exploring its potential use as a research tool for the study of neurotransmitters and signaling pathways in the brain. Overall, 2-(1-methylindol-3-yl)-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide has shown great potential as a research tool and potential therapeutic agent, and further research is needed to fully understand its properties and potential uses.
合成方法
2-(1-methylindol-3-yl)-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide can be synthesized through a variety of methods, including the reaction of 1-methylindole-3-carboxylic acid with 3-(thiomorpholin-4-ylmethyl)aniline in the presence of a coupling reagent. Other methods involve the use of different reagents and catalysts, depending on the desired outcome and the specific application.
科学研究应用
2-(1-methylindol-3-yl)-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide has been studied extensively for its potential applications in the field of medicine, particularly in the treatment of various neurological disorders. It has been shown to have a high affinity for certain receptors in the brain, including the serotonin 5-HT2A receptor, which is involved in the regulation of mood and cognition. 2-(1-methylindol-3-yl)-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide has also been studied for its potential use in the treatment of cancer, as it has been shown to have anti-tumor properties in vitro.
属性
IUPAC Name |
2-(1-methylindol-3-yl)-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-24-16-18(20-7-2-3-8-21(20)24)14-22(26)23-19-6-4-5-17(13-19)15-25-9-11-27-12-10-25/h2-8,13,16H,9-12,14-15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXBGJZEAOFGQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=CC(=C3)CN4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methylindol-3-yl)-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-4-tert-butylbenzamide](/img/structure/B7535797.png)
![1-[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]piperidine-4-carbonitrile](/img/structure/B7535802.png)
![(5-fluoro-1H-indol-2-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B7535820.png)
![2-Benzyl-4-[[4-(2,2-difluoroethyl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B7535828.png)
![1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7535835.png)
![1-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7535839.png)
![3-(1H-benzimidazol-2-yl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B7535847.png)
![4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B7535856.png)

![2-[(5-nitropyridin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B7535865.png)
![2-[[2-(2-oxoazocan-1-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7535869.png)
![N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B7535880.png)
![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-pyrrolidin-1-ylpyridine-3-carboxamide](/img/structure/B7535883.png)
![2-acetamido-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]acetamide](/img/structure/B7535888.png)